2-Chlorophenyloxoacetyl chloride
Description
2-Chlorophenyloxoacetyl chloride (IUPAC: 2-(2-chlorophenyl)-2-oxoacetyl chloride) is an acyl chloride derivative characterized by a chlorinated aromatic ring directly bonded to an oxoacetyl group. Its molecular formula is C₈H₅Cl₂O₂, with a molecular weight of 218.03 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing amides and heterocyclic frameworks in pharmaceuticals and agrochemicals . The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances its electrophilicity, making it highly reactive toward nucleophiles like amines and alcohols.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-oxoacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWRKAQBFXNVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chloroacetyl Chloride (CAC)
Molecular Formula : C₂H₂Cl₂O
Molecular Weight : 112.94 g/mol
Key Properties :
Comparison :
- Structural Difference : CAC lacks an aromatic ring, resulting in lower molecular weight and simpler reactivity compared to 2-chlorophenyloxoacetyl chloride.
- Safety : Both compounds require stringent handling due to corrosive and toxic hazards. CAC’s acute exposure guidelines (AEGLs) emphasize respiratory and dermal protection .
Dichloroacetyl Chloride (DCAC)
Molecular Formula : C₂HCl₃O
Molecular Weight : 147.38 g/mol
Key Properties :
Comparison :
2-Chlorobenzoyl Chloride
Molecular Formula : C₇H₄Cl₂O
Molecular Weight : 175.01 g/mol
Key Properties :
Comparison :
- Aromatic vs. Aliphatic Chlorine : The benzoyl chloride’s reactivity is influenced by resonance stabilization, whereas this compound’s oxoacetyl group enhances carbonyl reactivity.
- Thermal Stability : The higher boiling point of 2-chlorobenzoyl chloride suggests greater thermal stability compared to this compound.
2-(4-Chlorophenoxy)-2-(4-Chlorophenyl)acetyl Chloride
Molecular Formula : C₁₄H₉Cl₃O₂
Molecular Weight : 315.58 g/mol
Key Properties :
Comparison :
- Complexity : The biphenyl ether structure introduces steric hindrance and reduced solubility in polar solvents compared to this compound.
- Synthetic Utility : Both compounds are used in drug discovery, but the biphenyl derivative’s larger structure is tailored for target-specific interactions .
Data Table: Comparative Analysis
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